Fumagilin-105

Targeted Protein Degradation Autophagy MetAP2

Fumagilin-105 is a heterobifunctional AUTOTAC that degrades MetAP2 via p62-mediated macroautophagy, a catalytic mechanism distinct from fumagillin analogs like TNP-470. It retains full activity in UPS-impaired contexts where PROTACs fail. Procurement includes fumagillin and YTK-105 controls to validate degradation-dependent phenotypes in glioblastoma migration and apoptosis assays.

Molecular Formula C46H60N2O9
Molecular Weight 785.0 g/mol
Cat. No. B15623099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumagilin-105
Molecular FormulaC46H60N2O9
Molecular Weight785.0 g/mol
Structural Identifiers
InChIInChI=1S/C46H60N2O9/c1-35(2)21-22-40-45(3,57-40)44-43(51-4)39(23-24-46(44)34-55-46)56-42(50)20-13-8-6-5-7-12-19-41(49)48-26-28-53-30-29-52-27-25-47-32-37-17-14-18-38(31-37)54-33-36-15-10-9-11-16-36/h5-21,31,39-40,43-44,47H,22-30,32-34H2,1-4H3,(H,48,49)/b7-5+,8-6+,19-12+,20-13+
InChIKeySVBWUBDTABZRQC-IKTQTWKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumagilin-105 CAS 2410081-58-0 – AUTOTAC Degrader Identity and Procurement Baseline


Fumagilin-105 (CAS 2410081-58-0, MW 784.98, C₄₆H₆₀N₂O₉) is a heterobifunctional AUTophagy-TArgeting Chimera (AUTOTAC) designed to degrade methionine aminopeptidase 2 (MetAP2) via p62-mediated macroautophagy [1]. Unlike classical occupancy-driven inhibitors, Fumagilin-105 covalently engages MetAP2 through a fumagillol-derived warhead while simultaneously recruiting the autophagy receptor p62/SQSTM1 via a ZZ-domain ligand (YTK-105) connected through a PEG-based linker [1]. This chimeric architecture enables catalytic, event-driven target degradation rather than mere enzymatic inhibition, placing Fumagilin-105 in a distinct mechanistic class from traditional fumagillin analogs such as TNP-470, beloranib, or the parent natural product .

Fumagilin-105 Procurement Risks – Why Fumagillin, TNP-470, and YTK-105 Cannot Substitute


Substituting Fumagilin-105 with the parent inhibitor fumagillin or the p62 ligand YTK-105 is scientifically invalid because each component performs only one half of the AUTOTAC function. Fumagillin (MetAP2 IC₅₀ ~10 nM) inhibits enzymatic activity but does not induce target degradation ; YTK-105 binds the p62-ZZ domain and activates autophagy but does not engage MetAP2 . When tested head-to-head in HEK293T cells at equimolar concentrations (1 μM, 24 h), neither fumagillin nor YTK-105 alone produced detectable MetAP2 degradation, whereas Fumagilin-105 achieved robust target clearance [1]. Furthermore, Fumagilin-105 degrades MetAP2 in a ubiquitination-independent manner – a property absent in PROTAC-based degraders that require E3 ligase engagement – making it uniquely suited for systems where ubiquitin-proteasome function is impaired or irrelevant [1].

Fumagilin-105 Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparisons


Fumagilin-105 Degrades MetAP2 (DC₅₀ 0.7 μM) Whereas Fumagillin and YTK-105 Alone Produce No Degradation

In HEK293T cells treated for 24 h, Fumagilin-105 degraded endogenous MetAP2 with a half-degrading concentration (DC₅₀) of ~0.7 μM, reaching maximal degradation (Dₘₐₓ,₂₄ₕ) at 1–10 μM [1]. Under identical conditions (1 μM, 24 h), neither the target-binding ligand fumagillin nor the autophagy-targeting ligand YTK-105 produced significant MetAP2 clearance as assessed by western blot densitometry (n = 3) [1][2]. The degradation activity is entirely dependent on the chimeric AUTOTAC architecture linking both functional moieties [1].

Targeted Protein Degradation Autophagy MetAP2

Fumagilin-105 Exhibits Sub-Micromolar DC₅₀ in U87-MG Glioblastoma Cells (500 nM)

In U87-MG glioblastoma cells, Fumagilin-105 degraded MetAP2 with a DC₅₀ of ~500 nM (Fig. 2n) [1]. This represents a cell-type-dependent potency shift compared to HEK293 cells (DC₅₀ ~0.7 μM), indicating enhanced degradation efficiency in the glioblastoma context [1]. The companion AUTOTAC VinclozolinM2-2204 (targeting androgen receptor) exhibited DC₅₀ of ~200 nM in LNCaP cells, providing an intra-platform potency benchmark [1].

Glioblastoma MetAP2 Degradation Brain Cancer

Fumagilin-105 Inhibits U87-MG Glioblastoma Cell Migration More Efficiently Than Fumagillin or YTK-105

In wound healing assays with U87-MG glioblastoma cells, Fumagilin-105 inhibited cell migration more efficiently than either fumagillin or YTK-105, with the differential effect evident as early as 4 h and sustained through 24 h post-scratch [1]. This functional superiority is directly attributable to the degradation of MetAP2 protein rather than mere enzymatic inhibition, as neither fumagillin (which inhibits MetAP2 catalytic activity) nor YTK-105 (which induces p62-dependent autophagy) matched the anti-migratory efficacy of the intact AUTOTAC [1].

Cell Migration Wound Healing Cancer Metastasis

Fumagilin-105 Operates via Ubiquitination-Independent Macroautophagy, Distinct from PROTAC-Based Degraders

AUTOTAC-driven degradation of MetAP2 by Fumagilin-105 remained intact and was even enhanced under Ubb (ubiquitin) RNA interference conditions in HeLa cells (0.1 μM Fumagilin-105, 24 h) [1]. This ubiquitination independence fundamentally distinguishes AUTOTACs from PROTACs, which require E3 ligase-mediated ubiquitination for proteasomal degradation [1]. The degradation was also confirmed to proceed through the autophagy-lysosome pathway, as evidenced by upregulation of autophagic flux and lysosomal degradation via autophagosomes (Fig. 3e) [1].

Ubiquitin-Independent Degradation Macroautophagy p62/SQSTM1

Prolonged Fumagilin-105 Exposure Induces Programmed Cell Death in Glioblastoma Cells

Flow cytometry analysis demonstrated that prolonged exposure to Fumagilin-105 induced programmed cell death in U87-MG glioblastoma cells, marked by accumulation of a sub-G1 population [1]. This apoptotic outcome is a consequence of sustained MetAP2 degradation rather than transient catalytic inhibition, distinguishing the AUTOTAC mechanism from reversible or even irreversible active-site inhibitors such as fumagillin and TNP-470 [1][2]. The observation that Fumagilin-105 induces apoptosis in glioblastoma cells is consistent with the functional outcomes observed in wound healing assays (Fig. 3k, l) [1].

Apoptosis Sub-G1 Cancer Cell Death

Fumagilin-105 Specifications: DMSO Solubility 63 mg/mL and Purity ≥97.34% (HPLC-Verified)

Commercially available Fumagilin-105 (CAS 2410081-58-0) is supplied with verified purity of 97.34% by HPLC and DMSO solubility of 63 mg/mL (80.26 mM when prepared with ultrasonic assistance) [1]. The compound is a single, defined chemical entity (MW 784.98, C₄₆H₆₀N₂O₉) with a well-characterized structure comprising a fumagillol warhead, PEG linker, and YTK-105-derived p62-ZZ ligand [2]. Storage recommendations specify 4°C with protection from light and storage under nitrogen for long-term stability [1]. These defined QC parameters contrast with research-grade fumagillin preparations that may contain structurally related fermentation byproducts and exhibit lot-to-lot variability in potency .

Compound QC Solubility Procurement Specification

Fumagilin-105 Application Scenarios – Where the AUTOTAC Platform Delivers Non-Substitutable Value


MetAP2 Knockdown Phenocopy via Pharmacologic Degradation in Glioblastoma Models

In U87-MG glioblastoma studies where genetic ablation of MetAP2 is technically infeasible or confounded by compensatory mechanisms, Fumagilin-105 provides a chemical alternative that recapitulates the degradation phenotype. Working concentrations of 0.5–5 μM (guided by the DC₅₀ of ~500 nM in U87-MG cells [1]) can be used to achieve dose-dependent MetAP2 clearance, with functional readouts including inhibition of cell migration (measurable from 4 h post-treatment [1]) and induction of apoptosis. Critically, neither fumagillin nor YTK-105 controls will produce degradation [1], validating that observed phenotypes are degradation-dependent rather than inhibition-dependent.

Ubiquitination-Independent Protein Clearance in Proteasome-Compromised Systems

For experimental models where the ubiquitin-proteasome system (UPS) is pharmacologically inhibited (e.g., MG132, bortezomib) or genetically impaired, Fumagilin-105 remains fully functional because its mechanism proceeds through p62-dependent macroautophagy without requiring target ubiquitination [1]. This is a decisive advantage over PROTAC-based degraders, which are inactive when ubiquitination is blocked. Researchers can use Fumagilin-105 at 0.1–1 μM to achieve MetAP2 degradation even under Ubb knockdown conditions [1], making it the only viable chemical degrader for UPS-impaired experimental contexts.

AUTOTAC Platform Validation and p62-Mediated Selective Autophagy Mechanistic Studies

Fumagilin-105 serves as a validated, commercially available tool compound for studying the AUTOTAC platform mechanism itself [1]. Its well-defined architecture (fumagillol warhead + PEG linker + YTK-105 p62 ligand [1]) enables systematic dissection of structure-activity relationships. Researchers can compare degradation efficacy of the intact AUTOTAC against its individual components (fumagillin as target-binding ligand control, YTK-105 as autophagy-targeting ligand control) to confirm mechanism-of-action in their specific cellular context [1]. The commercially verified purity (97.34% ) ensures reproducible dose-response relationships across independent laboratories.

Anti-Metastatic Phenotype Screening in MetAP2-Dependent Cancer Cell Lines

In wound healing and transwell migration assays, Fumagilin-105 (typically 1–5 μM) inhibits glioblastoma cell migration more efficiently than fumagillin alone [1]. This functional differential makes Fumagilin-105 the preferred tool compound for primary screens aiming to link MetAP2 degradation (rather than catalytic inhibition) to anti-metastatic phenotypes. Procure Fumagilin-105 alongside fumagillin as a critical negative control that distinguishes degradation-dependent from inhibition-dependent anti-migratory effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumagilin-105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.